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This in-depth technical guide provides a comprehensive overview of the core signal
transduction pathways activated by the binding of Listeria monocytogenes internalins,
specifically Internalin A (InlA) and Internalin B (InIB), to their respective host cell receptors.
This document details the molecular cascades, presents quantitative data for key interaction
events, outlines detailed experimental protocols for studying these pathways, and provides
visual diagrams to facilitate understanding.

Introduction

Listeria monocytogenes is a facultative intracellular pathogen that utilizes a sophisticated
molecular mimicry strategy to invade non-phagocytic host cells. Central to this process are the
internalin family of surface proteins, particularly InlA and InIB. InlA mediates bacterial entry into
intestinal epithelial cells by binding to E-cadherin, a key component of adherens junctions[1][2]
[3][4]. InIB, on the other hand, interacts with the receptor tyrosine kinase Met, the hepatocyte
growth factor (HGF) receptor, to facilitate invasion into a broader range of cell types, including
hepatocytes and endothelial cells[5][6][7]. The binding of these internalins to their cognate
receptors triggers complex host cell signaling cascades, culminating in cytoskeletal
rearrangements and bacterial engulfment. A thorough understanding of these pathways is
crucial for the development of novel therapeutic strategies against listeriosis.

Internalin A (InlA) - E-cadherin Signaling Pathway
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The interaction between InlA on the surface of Listeria and E-cadherin on host epithelial cells
initiates a signaling cascade that co-opts the cellular machinery for adherens junction
maintenance and endocytosis to facilitate bacterial entry.

Pathway Description

Upon binding of InlA to the first extracellular cadherin repeat (EC1) of E-cadherin, a series of
events is initiated at the site of bacterial attachment[1][8]. This interaction leads to the
recruitment of the E-cadherin cytoplasmic tail-associated catenins: p120-catenin, [3-catenin,
and a-catenin[1][9]. The engagement of this complex is thought to mimic the formation of
natural cell-cell junctions, providing an anchor for the actin cytoskeleton.

A critical early event in this pathway is the activation of the Src family of non-receptor tyrosine
kinases. Src phosphorylates the cytoplasmic domain of E-cadherin, which can lead to the
dissociation of p120-catenin and the recruitment of the E3 ubiquitin ligase Hakai[9][10].
Ubiquitination of E-cadherin serves as a signal for internalization.

The signaling cascade converges on the remodeling of the actin cytoskeleton. This process is
driven by the activation of the small GTPase Racl, which in turn activates the Arp2/3 complex
via nucleation-promoting factors like cortactin[11][12]. The Arp2/3 complex then nucleates the
formation of branched actin filaments, generating the protrusive force necessary to engulf the
bacterium in a zipper-like mechanism. The entire process is facilitated by the clathrin-
dependent endocytic machinery, involving key proteins such as clathrin, dynamin, and
Dab2[11][13].

Quantitative Data

The following table summarizes key quantitative data related to the InlA-E-cadherin signaling
pathway.
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Internalin B (InIB) - Met Signhaling Pathway

The interaction of InIB with the Met receptor tyrosine kinase triggers a signaling cascade that
closely mimics the cellular response to Hepatocyte Growth Factor (HGF), leading to actin
cytoskeleton rearrangements and subsequent bacterial uptake.

Pathway Description

Soluble or cell-wall-associated InIB binds to the extracellular domain of the Met receptor[6].
This binding induces dimerization and trans-autophosphorylation of Met on key tyrosine
residues within its kinase domain[15][16]. The phosphorylated Met receptor then serves as a
docking site for various adaptor proteins and signaling molecules.

One of the major downstream pathways activated is the phosphoinositide 3-kinase (PI3K)/Akt
pathway[7][14]. The recruitment of the p85 regulatory subunit of PI3K to the activated Met
complex leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in
turn activates Akt and other downstream effectors involved in cell survival and proliferation.

Concurrently, the Ras-MAPK pathway is also activated. The adaptor protein Grb2 binds to
phosphorylated Met and recruits the guanine nucleotide exchange factor SOS, leading to the
activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This
pathway is primarily associated with cell growth and differentiation.

For bacterial internalization, the recruitment of the E3 ubiquitin ligase Cbl is a critical step[17]
[18]. Cbl mediates the monoubiquitination of Met, which is a signal for clathrin-dependent
endocytosis[6][17]. This process, involving clathrin, dynamin, and other endocytic machinery
components, is hijacked by Listeria to facilitate its entry into the host cell[11][17]. The actin
cytoskeleton is remodeled through the activation of small GTPases like Racl and Cdc42,
leading to the formation of membrane ruffles that engulf the bacterium[7].

Quantitative Data

The following table presents quantitative data on the phosphorylation of key signaling
molecules following InIB stimulation.
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Experimental Protocols
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This section provides detailed methodologies for key experiments used to investigate the
Internalin-activated signaling pathways.

Listeria monocytogenes Invasion Assay in Caco-2 Cells

This protocol is used to quantify the ability of Listeria monocytogenes to invade intestinal
epithelial cells.

Materials:

e Caco-2 cells

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
o 24-well tissue culture plates

 Listeria monocytogenes culture

e Brain Heart Infusion (BHI) broth and agar
¢ Phosphate-Buffered Saline (PBS)

e Gentamicin solution (100 pg/ml)

e 0.1% Triton X-100 in sterile water
 Sterile water

Procedure:

o Cell Culture: Seed Caco-2 cells into 24-well plates at a density of approximately 1075 cells
per well and grow to confluence (approximately 5 days).

o Bacterial Culture: Inoculate L. monocytogenes into BHI broth and grow overnight at 37°C
with shaking.

¢ |[nfection:

o Wash the confluent Caco-2 monolayers three times with PBS.
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o Infect the cells with the bacterial suspension at a Multiplicity of Infection (MOI) of 100 (100
bacteria per cell) in DMEM without FBS.

o Incubate for 30 minutes at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion
and invasion.

o Extracellular Bacteria Killing:
o Aspirate the infection medium and wash the monolayers three times with PBS.

o Add fresh DMEM with 10% FBS containing 150 pg/ml gentamicin to kill extracellular
bacteria.

o Incubate for 90 minutes at 37°C in a 5% CO2 atmosphere.

o Cell Lysis and Bacterial Enumeration:

[¢]

Wash the monolayers three times with PBS.

[e]

Lyse the Caco-2 cells by adding cold, sterile distilled water to each well and incubating for
10 minutes.

[¢]

Collect the lysates and perform serial dilutions in sterile water.

[e]

Plate the dilutions on BHI agar plates and incubate at 37°C for 24-48 hours.

» Data Analysis: Count the Colony Forming Units (CFU) to determine the number of viable
intracellular bacteria. Invasion efficiency is calculated as the log10 number of recovered
bacteria relative to the 1og10 number of inoculated bacteria[21].

Western Blot Analysis of Met Phosphorylation

This protocol is used to detect the phosphorylation of the Met receptor upon stimulation with
InIB.

Materials:

e Cell line expressing Met (e.g., Vero cells)
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e Recombinant InIB protein
 Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
o BCA Protein Assay Kit
o SDS-PAGE gels and running buffer
e PVDF membrane
» Transfer buffer
e Blocking buffer (e.g., 5% BSA in TBST)
e Primary antibodies: anti-phospho-Met (Tyr1234/1235) and anti-total Met
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Imaging system
Procedure:
o Cell Stimulation:
o Culture cells to 80-90% confluency.
o Starve the cells in serum-free medium for 4-6 hours.

o Stimulate the cells with various concentrations of InIB for a defined period (e.g., 7
minutes).

o Cell Lysate Preparation:
o Wash the cells twice with ice-cold PBS.

o Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a
microcentrifuge tube.
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o Incubate on ice for 30 minutes.

o Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Western Blotting:

o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE.

o Transfer the proteins to a PVYDF membrane.

e Immunoblotting:

o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

[e]

Incubate the membrane with the primary anti-phospho-Met antibody overnight at 4°C.

Wash the membrane three times with TBST.

o

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

o

e Detection:
o Apply the chemiluminescent substrate and visualize the bands using an imaging system.
o Strip the membrane and re-probe with an anti-total Met antibody for normalization.

o Data Analysis: Quantify the band intensities and express the level of phosphorylated Met
relative to the total Met[19][22][23].

In Vitro Src Kinase Assay

© 2025 BenchChem. All rights reserved. 11/17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5207255/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_for_p_MET_Inhibition_by_Altiratinib.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2885599/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol measures the activity of Src kinase, which is activated downstream of InlA-E-

cadherin engagement.

Materials:

Recombinant active Src kinase

Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)

ATP solution

ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper and [y-32P]ATP for
radiometric assay

96-well plates

Luminometer or scintillation counter

Procedure (Non-Radiometric):

Kinase Reaction Setup: In a white-walled 96-well plate, add Src kinase, the peptide
substrate, and any test compounds in the kinase buffer.

Reaction Initiation: Add ATP to each well to start the kinase reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.

Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to
each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes
at room temperature.

Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP
generated to ATP, which is used in a luciferase reaction to produce light. Incubate for 30-60
minutes at room temperature.
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e Measurement: Read the luminescence using a plate-reading luminometer. The light output is
proportional to the ADP generated and thus to the kinase activity[9][24].

Experimental Workflow Diagram
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Key Experimental Workflows
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Conclusion

The invasion of host cells by Listeria monocytogenes via the internalin proteins InlA and InlB
represents a remarkable example of pathogen-host interaction and the subversion of host cell
signaling pathways. The InlA-E-cadherin pathway leverages the machinery of cell-cell adhesion
and endocytosis, while the InIB-Met pathway mimics growth factor signaling to induce bacterial
uptake. The detailed understanding of these pathways, supported by quantitative data and
robust experimental protocols, is paramount for the development of novel anti-infective
therapies that target these specific molecular interactions. This guide provides a foundational
resource for researchers and professionals in the field to further explore the intricacies of
Listeria pathogenesis and to identify potential targets for therapeutic intervention.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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